Cas no 98843-11-9 (1-Acetyllysergic acid)

1-Acetyllysergic acid, a derivative of lysergic acid, exhibits potent pharmacological properties. It is recognized for its potential in various applications, including research into serotonin receptors. This compound offers high purity and stability, facilitating accurate and reliable experiments. Its unique chemical structure allows for tailored synthesis and analysis, making it a valuable tool in the chemical and pharmaceutical industries.
1-Acetyllysergic acid structure
1-Acetyllysergic acid structure
商品名:1-Acetyllysergic acid
CAS番号:98843-11-9
MF:C18H18N2O3
メガワット:310.347124576569
CID:2845472

1-Acetyllysergic acid 化学的及び物理的性質

名前と識別子

    • 1-Acetyllysergic acid
    • インチ: 1S/C18H18N2O3/c1-10(21)20-9-11-7-16-14(6-12(18(22)23)8-19(16)2)13-4-3-5-15(20)17(11)13/h3-6,9,12,16H,7-8H2,1-2H3,(H,22,23)/t12-,16-/m1/s1
    • InChIKey: XXNFYOCYDIIORF-MLGOLLRUSA-N
    • ほほえんだ: C(N1C=C2C[C@@]3([H])N(C[C@H](C(=O)O)C=C3C3C=CC=C1C2=3)C)(=O)C

1-Acetyllysergic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T29293-5 mg
1-Acetyllysergic acid
98843-11-9
5mg
¥7000.00 2023-03-22

1-Acetyllysergic acid 関連文献

1-Acetyllysergic acidに関する追加情報

Introduction to 1-Acetyllysergic Acid (CAS No. 98843-11-9) and Its Emerging Applications in Chemical Biology

1-Acetyllysergic acid, identified by the chemical identifier CAS No. 98843-11-9, is a derivative of the well-known lysergic acid family, renowned for its significant pharmacological properties. This compound has garnered considerable attention in the field of chemical biology due to its structural complexity and potential therapeutic applications. The acetylated form of lysergic acid introduces unique functional groups that modulate its biological activity, making it a valuable scaffold for drug discovery and mechanistic studies.

The structural framework of 1-Acetyllysergic acid incorporates a bicyclic structure consisting of an indole moiety linked to an amide group, which is a hallmark of ergot alkaloids. This core structure is further modified by the presence of an acetyl group at the 1-position, enhancing its solubility and reactivity in various biochemical assays. Such modifications have been strategically employed to improve metabolic stability and bioavailability, key factors in pharmaceutical development.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 1-Acetyllysergic acid, facilitating its exploration in multiple research domains. The synthesis typically involves multi-step organic transformations, including cyclization reactions and selective functionalization, which highlight the compound’s synthetic versatility. These methodologies not only provide high yields but also allow for structural diversification, enabling researchers to tailor derivatives with specific pharmacological profiles.

In the realm of medicinal chemistry, 1-Acetyllysergic acid has been investigated for its potential as a precursor in developing novel psychoactive substances (NPS) and therapeutic agents. Its molecular architecture resembles classical psychedelics, prompting studies on its interaction with serotonin receptors (5-HT2A). However, recent research has shifted focus toward exploring its role as an intermediate in designing non-hallucinogenic compounds with anxiolytic and antidepressant properties.

One particularly intriguing application of 1-Acetyllysergic acid is in the study of neuroplasticity and cognitive enhancement. Preclinical studies suggest that derivatives of this compound may modulate synaptic plasticity by interacting with glutamate receptors and other neurotransmitter systems. This has opened avenues for investigating its potential in treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease, where impaired synaptic communication is a hallmark pathology.

The pharmacokinetic profile of 1-Acetyllysergic acid has also been extensively studied to optimize its delivery systems. Research indicates that formulations incorporating this compound exhibit prolonged bioavailability when administered via nanoparticles or lipid-based carriers. Such innovations are crucial for enhancing therapeutic efficacy while minimizing side effects, aligning with modern pharmaceutical goals.

Another emerging field where 1-Acetyllysergic acid shows promise is in oncology research. Studies have demonstrated that certain analogs derived from this scaffold can induce apoptosis in cancer cell lines by disrupting mitochondrial function. The acetyl group plays a pivotal role in these interactions, enhancing binding affinity to target proteins involved in cell survival pathways. This underscores the compound’s potential as a lead molecule for developing next-generation anticancer agents.

The role of computational chemistry in refining the applications of 1-Acetyllysergic acid cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to predict binding affinities and metabolic pathways. These tools aid in designing optimized derivatives with enhanced pharmacological properties, reducing the need for extensive experimental trials.

Ethical considerations also form a critical component of research involving 1-Acetyllysergic acid. Given its structural similarities to controlled substances, stringent regulatory frameworks are essential to ensure responsible usage in academic and industrial settings. Collaborative efforts between chemists, biologists, and ethicists are necessary to balance scientific progress with societal safety concerns.

The future prospects of 1-Acetyllysergic acid are promising, with ongoing research exploring its role in precision medicine and personalized therapeutics. By leveraging cutting-edge technologies such as CRISPR gene editing and high-throughput screening, scientists aim to uncover novel applications that could revolutionize treatment strategies for diverse diseases.

In conclusion,1-Acetyllysergic acid (CAS No. 98843-11-9) represents a fascinating compound with broad implications across chemical biology and medicine. Its unique structural features and versatile reactivity make it a valuable tool for drug discovery, neuroscientific studies, and oncological research. As our understanding of its pharmacological mechanisms continues to evolve, so too will its applications in addressing some of humanity’s most pressing health challenges.

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